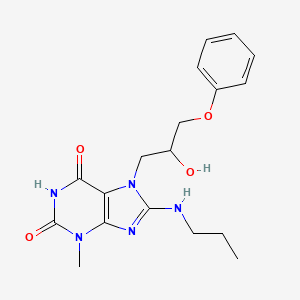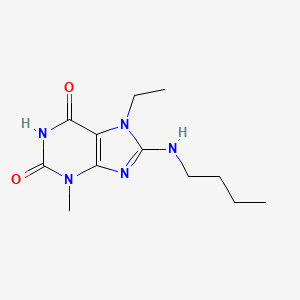![molecular formula C13H21N5O2 B6485736 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923232-61-5](/img/structure/B6485736.png)
8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-BAMP) is a novel purine derivative and a potential therapeutic agent for a variety of diseases. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. 8-BAMP has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 8-BAMP has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.
Mecanismo De Acción
The exact mechanism of action of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is still unclear. However, it is believed that 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-kB) pathway. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been studied in various animal models. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments has several advantages. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is non-toxic and has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. However, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is still a relatively new compound and its exact mechanism of action is still unclear.
Direcciones Futuras
The potential therapeutic applications of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still largely unexplored. In the future, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel drugs for the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to elucidate the exact mechanism of action of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to identify potential drug targets. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel strategies for drug delivery and to study the effects of drugs on various cellular pathways. Finally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel strategies for drug screening and to identify novel drug targets.
Métodos De Síntesis
The synthesis of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is achieved through a multi-step process. First, the starting material, 3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (MPTP), is reacted with butan-2-yl amine in a nucleophilic substitution reaction. This reaction yields 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione).
Aplicaciones Científicas De Investigación
8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.
Propiedades
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-18-9-10(15-12(18)14-8(3)6-2)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKAYIBUVYWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485653.png)

![8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485666.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6485675.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485678.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-{[(pyridin-3-yl)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485679.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485680.png)
![2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6485686.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485694.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485701.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485712.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485721.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485740.png)